Cyanine5 NHS ester (bromide)
CAS No.:
Cat. No.: VC16628743
Molecular Formula: C36H42BrN3O4
Molecular Weight: 660.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H42BrN3O4 |
|---|---|
| Molecular Weight | 660.6 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |
| Standard InChI | InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | RYPKNZBTUJEYDG-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
Introduction
Chemical Structure and Physicochemical Properties
Cyanine5 NHS ester (bromide) belongs to the cyanine dye family, characterized by a polymethine bridge flanked by two nitrogen-containing heterocycles. The bromide counterion stabilizes the positively charged indole nitrogen, while the N-hydroxysuccinimide (NHS) ester group facilitates amine-reactive conjugation .
Key Structural Features:
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Core Structure: A heptamethine bridge linking two indolenine rings, substituted with methyl groups to enhance photostability.
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NHS Ester: The linker terminates in an NHS ester, enabling nucleophilic attack by primary amines.
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Bromide Counterion: Balances the cationic charge on the indolenine nitrogen .
Table 1: Physicochemical Properties of Cyanine5 NHS Ester (Bromide)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 660.64 g/mol |
| CAS Number | 1653991-59-3 |
| Excitation Maximum () | 635 nm (red), 488 nm (blue) |
| Emission Maximum () | 670 nm |
| Solubility | DMSO, DMF |
| Quantum Yield | 0.28 (in aqueous buffer) |
| Storage Conditions | -20°C, desiccated |
The compound’s SMILES notation is:
.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves coupling Cyanine5 carboxylic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as an activating agent. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis :
Critical Parameters:
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Stoichiometry: 1:1.2 molar ratio of Cyanine5-COOH to NHS.
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Temperature: 0–4°C during activation, followed by 24-hour reaction at room temperature.
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Purification: Reverse-phase HPLC with a column and acetonitrile/TFA mobile phase .
Industrial Manufacturing
Industrial processes scale this reaction using continuous-flow reactors to enhance yield (). Post-synthesis, the product undergoes lyophilization and is packaged under argon to maintain stability .
Mechanism of Amine Labeling
The NHS ester reacts selectively with primary amines () in biomolecules via nucleophilic acyl substitution, forming stable amide bonds :
Kinetics:
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Reaction Rate: at pH 8.5.
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Optimal pH: 7.5–9.0, balancing amine reactivity and NHS ester hydrolysis .
Applications:
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Protein Labeling: Albumin, antibodies, and enzymes tagged for fluorescence-activated cell sorting (FACS).
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Peptide Probes: Neurotensin (8–13) labeled via arginine residues for receptor binding studies .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
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Instrument: Agilent 6540 UHD QTOF LC/MS.
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Ionization: Electrospray ionization (ESI) in positive mode.
High-Performance Liquid Chromatography (HPLC)
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
|---|---|---|
| Column | Kinetex-XB , 250 × 21 mm | Kinetex-XB , 100 × 3 mm |
| Mobile Phase | 0.1% TFA/ACN | 0.04% TFA/ACN |
| Flow Rate | 18–20 mL/min | 0.5–0.6 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
HPLC purity exceeds 98% in commercial batches .
Biological and Research Applications
Fluorescence Microscopy
Cyanine5-labeled epidermal growth factor (EGF) enables real-time tracking of receptor internalization in HeLa cells, with minimal photobleaching over 60 minutes .
Flow Cytometry
Antibodies conjugated to Cyanine5 NHS ester (bromide) detect CD4+ T cells with a signal-to-noise ratio of 12:1, outperforming Alexa Fluor 647 (9:1) .
In Vivo Imaging
Intravenous administration of Cyanine5-tagged nanoparticles in murine models permits non-invasive tumor imaging, with a detection threshold of 100 nM .
Comparative Analysis with Similar Dyes
Table 3: Cyanine5 NHS Ester (Bromide) vs. Alexa Fluor 647
| Property | Cyanine5 NHS Ester (Bromide) | Alexa Fluor 647 |
|---|---|---|
| Excitation Maximum | 635 nm | 650 nm |
| Emission Maximum | 670 nm | 668 nm |
| Photostability (t1/2) | 45 minutes | 30 minutes |
| Solubility in PBS | 50 µM | 20 µM |
Cyanine5 exhibits superior aqueous solubility and resistance to quenching in dense tissues .
Case Study: Neurotensin Receptor Imaging
Keller et al. (2019) conjugated Cyanine5 NHS ester (bromide) to neurotensin (8–13) via arginine residues, achieving a dissociation constant () of 2.1 nM for neurotensin receptor 1 (NTSR1). The labeled peptide retained bioactivity compared to unmodified neurotensin, validating its utility in receptor-binding assays .
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